1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile
Overview
Description
1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile is a chemical compound with the molecular formula C11H17N. It is a bicyclic compound, meaning it contains two fused rings, and is characterized by the presence of three methyl groups and a nitrile group attached to the bicycloheptane structure .
Preparation Methods
The synthesis of 1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 1,3,3-trimethylbicyclo[2.2.1]heptane with a suitable nitrile source under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the nitrile group to an amine.
Scientific Research Applications
1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the bicyclic structure provides rigidity and stability to the molecule, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile can be compared with similar compounds such as:
1,3,3-Trimethylbicyclo[2.2.1]heptane: This compound lacks the nitrile group, making it less reactive in certain chemical reactions.
1,3,3-Trimethylbicyclo[2.2.1]heptane-2-selone: This compound contains a selenium atom instead of a nitrile group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of a rigid bicyclic structure with a reactive nitrile group, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1,3,3-trimethylbicyclo[2.2.1]heptane-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-10(2)8-4-5-11(3,6-8)9(10)7-12/h8-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWRGMHXQWAJAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1C#N)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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